6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline
CAS No.: 58491-35-3
Cat. No.: VC15991593
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58491-35-3 |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline |
| Standard InChI | InChI=1S/C12H12N2/c1-8-9-2-3-12-11(5-7-14-12)10(9)4-6-13-8/h2-3,5,7,14H,4,6H2,1H3 |
| Standard InChI Key | IBABYFNAQSOPCE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NCCC2=C1C=CC3=C2C=CN3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic system comprising a pyrrole ring fused to a dihydroisoquinoline moiety. The methyl group at position 6 and the partially saturated 8,9-dihydroisoquinoline ring distinguish it from simpler isoquinoline derivatives. Its IUPAC name, 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline, precisely describes this arrangement.
Key structural attributes include:
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Aromatic systems: The pyrrole and isoquinoline rings enable π-π stacking interactions with biological targets .
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Stereoelectronic effects: The methyl group at position 6 influences electron density distribution, modulating reactivity and binding affinity.
Physicochemical Data
Table 1 summarizes critical physicochemical properties derived from experimental and computational studies:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 184.24 g/mol | |
| Canonical SMILES | CC1=NCCC2=C1C=CC3=C2C=CN3 | |
| Topological Polar Surface Area | 24.7 Ų |
The compound’s moderate polarity (TPSA = 24.7 Ų) suggests balanced solubility in both aqueous and lipid environments, a desirable trait for drug candidates.
Synthesis and Optimization Strategies
Cyclization-Based Approaches
A common synthesis route involves cyclization of precursors such as 2-(aminomethyl)benzaldehyde derivatives. VulcanChem reports a multi-step procedure starting with condensation of methyl-substituted amines with cyclic ketones, followed by acid-catalyzed cyclization. Key steps include:
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Formation of the pyrrole ring: Achieved via Paal-Knorr synthesis using γ-diketones and ammonium acetate .
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Isoquinoline annulation: Friedel-Crafts alkylation or Pictet-Spengler reactions introduce the dihydroisoquinoline moiety .
Yields typically range from 45–60%, with purity >95% confirmed by HPLC.
Alternative Synthetic Routes
Recent advances employ cycloaddition reactions to streamline synthesis. For example, [3+2] cycloadditions between azomethine ylides and electron-deficient alkenes generate the pyrrolo-isoquinoline core in fewer steps . This method improves scalability but requires stringent temperature control (−20°C to 0°C) to prevent side reactions .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The isoquinoline moiety undergoes electrophilic substitution at positions 5 and 7 due to increased electron density. Nitration and sulfonation reactions yield derivatives with modified electronic profiles, enhancing interactions with biological targets.
Cycloaddition Reactions
The compound participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming hexacyclic adducts. These reactions expand the scaffold’s complexity, enabling access to libraries of bioactive analogs .
Oxidation and Reduction
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Oxidation: Treatment with in acidic conditions oxidizes the dihydroisoquinoline ring to a fully aromatic system, increasing planarity and DNA intercalation potential.
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Reduction: Catalytic hydrogenation saturates the pyrrole ring, altering conformational flexibility and pharmacokinetic properties .
Biological Activities and Mechanisms
Anti-Leukemic Activity
Derivatives of 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline exhibit potent activity against leukemia cell lines. A 2010 study demonstrated that 7-phenyl-substituted analogs inhibit Jurkat cell proliferation with values of 12–18 nM . Mechanistic studies revealed:
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Tubulin binding: Competes with colchicine at the tubulin polymerization site (IC₅₀ = 0.8 μM vs. 1.2 μM for combretastatin A-4) .
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Cell cycle arrest: G2/M phase arrest at 100 nM concentrations, triggering caspase-3-mediated apoptosis .
| Compound | Substitution | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| 6a | N,N-Diethylaminoethoxy | 1.2 | Jurkat |
| 6b | Morpholinoethoxy | 0.9 | MCF-7 |
| 6d | 4-Methoxyphenyl | 0.7 | HeLa |
Applications in Medicinal Chemistry
Scaffold for Kinase Inhibitors
The compound’s planar structure mimics ATP-binding pockets, making it a candidate for kinase inhibition. Molecular docking studies predict strong interactions with CDK2 (ΔG = −9.8 kcal/mol) and EGFR (ΔG = −10.2 kcal/mol).
Prodrug Development
Esterification of the pyrrole nitrogen enhances bioavailability. Prodrug 8c (acetylated derivative) achieved 92% oral bioavailability in murine models, compared to 34% for the parent compound .
Interaction Studies and Computational Modeling
Molecular Docking
Docking simulations using AutoDock Vina indicate high affinity for tubulin’s colchicine site (PDB: 1SA0). The methyl group at position 6 forms hydrophobic contacts with β-tubulin’s Leu248 and Ala250 residues .
QSAR Analyses
Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with anti-leukemic potency. Electron-withdrawing groups at position 7 improve activity by 3.2-fold (R² = 0.88) .
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